D-Threonic Acid Calcium Salt
CAS No.:
Cat. No.: VC13577866
Molecular Formula: C8H14CaO10
Molecular Weight: 310.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14CaO10 |
|---|---|
| Molecular Weight | 310.27 g/mol |
| IUPAC Name | calcium;(2S,3R)-2,3,4-trihydroxybutanoate |
| Standard InChI | InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m11./s1 |
| Standard InChI Key | ZJXGOFZGZFVRHK-PZXRSRGQSA-L |
| Isomeric SMILES | C([C@H]([C@@H](C(=O)[O-])O)O)O.C([C@H]([C@@H](C(=O)[O-])O)O)O.[Ca+2] |
| Canonical SMILES | C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
D-Threonic acid calcium salt consists of two D-threonate anions complexed with a calcium cation (Ca²⁺). Its IUPAC name, calcium;(2S,3R)-2,3,4-trihydroxybutanoate, reflects the stereochemical orientation of hydroxyl groups at the C2 and C3 positions, distinguishing it from the L-form [(2R,3S)-configuration] . The molecular formula C₈H₁₄CaO₁₀ corresponds to a molecular weight of 310.27 g/mol, identical to its L-enantiomer but with divergent spatial arrangement .
Table 1: Physicochemical Properties of D-Threonic Acid Calcium Salt
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄CaO₁₀ | |
| Molecular Weight | 310.27 g/mol | |
| Solubility (Water) | 8 mg/mL (25.78 mM) | |
| Melting Point | >300 °C | |
| Boiling Point | 518.9°C at 760 mmHg |
The compound’s high melting point (>300°C) and boiling point (518.9°C) suggest thermal stability, though experimental data specific to the D-form remain limited . Solubility in water (8 mg/mL) is comparable to the L-form, facilitating its use in aqueous formulations .
Synthesis and Production
Synthetic routes for D-threonic acid calcium salt typically involve the neutralization of D-threonic acid with calcium hydroxide or carbonate. A patented method describes the preparation of threonate salts via ascorbic acid oxidation, though this process predominantly yields the L-enantiomer . Chirally selective synthesis remains challenging, requiring enzymatic resolution or asymmetric catalysis to isolate the D-form. Industrial production scales are unclear, as most commercial sources focus on the L-configuration due to its established therapeutic applications .
Biochemical and Pharmacological Applications
Calcium Bioavailability and Bone Health
While direct studies on D-threonate are scarce, research on calcium L-threonate demonstrates enhanced bioavailability compared to inorganic calcium salts like carbonate or phosphate . The threonate ligand facilitates intestinal calcium absorption via paracellular pathways and stabilizes ionic calcium in solution, preventing precipitation . Whether the D-form exhibits similar transport mechanisms remains unverified, though stereospecific interactions with calcium channels or transporters could modulate efficacy.
Comparative Analysis: D- vs. L-Threonate
Table 2: Key Differences Between D- and L-Threonic Acid Calcium Salts
| Parameter | D-Threonate | L-Threonate |
|---|---|---|
| Stereochemistry | (2S,3R)-configuration | (2R,3S)-configuration |
| Vitamin C Metabolite | No | Yes |
| Osteoporosis Applications | Not established | Clinically validated |
| Calcium Absorption | Hypothetical, untested | Enhanced vs. inorganic salts |
The L-form’s efficacy in osteoporosis treatment is well-documented, with studies showing improved bone mineral density in preclinical models . In contrast, no peer-reviewed studies directly assess the D-form’s therapeutic potential, though its structural similarity warrants cautious exploration.
Research Gaps and Future Directions
Critical knowledge gaps include:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian systems.
-
Biological Activity: Screening for enantiomer-specific effects on bone remodeling, antioxidant pathways, or immune modulation.
-
Toxicology: Acute and chronic toxicity studies to establish safety thresholds.
Priority research areas should leverage comparative studies with L-threonate to isolate stereochemistry-dependent effects. Advanced analytical techniques, such as chiral chromatography and X-ray crystallography, could elucidate structural determinants of bioactivity .
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